Bufalin is primarily extracted from the parotid glands of certain toads, particularly the Bufo gargarizans and Bufo bufo species. These toads produce bufalin as part of their defensive secretions. The extraction process typically involves collecting the venom and purifying it through various chromatographic techniques.
Bufalin sulfate is classified as a bufadienolide, a subgroup of cardiac glycosides. Cardiac glycosides are characterized by their ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility. Bufalin sulfate is also noted for its potential applications in oncology due to its cytotoxic properties against various cancer cell lines.
The synthesis of bufalin sulfate can be achieved through several methods, primarily involving the conversion of resibufogenin, a closely related compound. One notable method involves the reduction of resibufogenin's epoxide ring using lithium aluminum hydride in an anhydrous organic solvent. This reaction typically takes place at temperatures ranging from -20°C to 50°C, yielding bufalin with significant purity.
Technical Details:
Bufalin sulfate has a complex steroidal structure characterized by multiple fused rings and hydroxyl groups. The molecular formula is , indicating the presence of a sulfate group that enhances its solubility and bioactivity.
Bufalin sulfate participates in various chemical reactions typical for bufadienolides, including:
Technical Details:
Bufalin sulfate exerts its effects primarily through the inhibition of sodium-potassium ATPase, leading to increased intracellular calcium levels. This action enhances cardiac contractility and has implications in treating heart failure.
Data:
Bufalin sulfate has been explored for various applications:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8